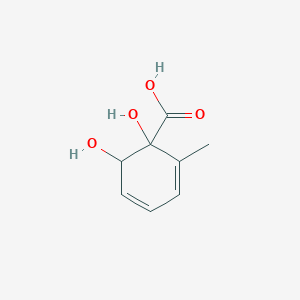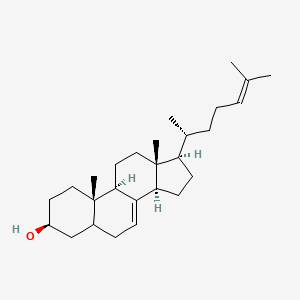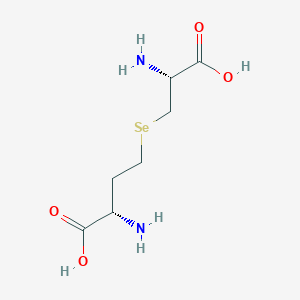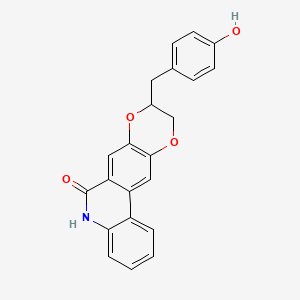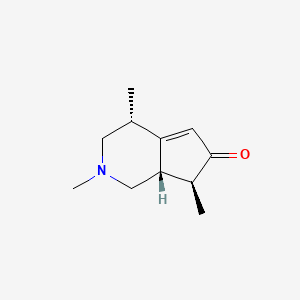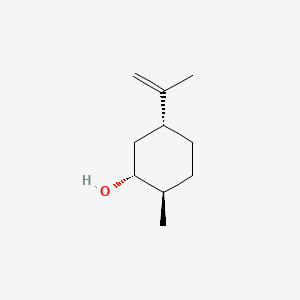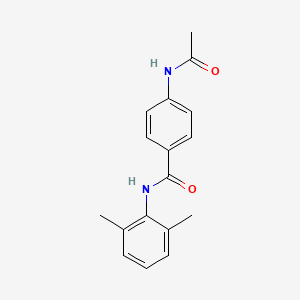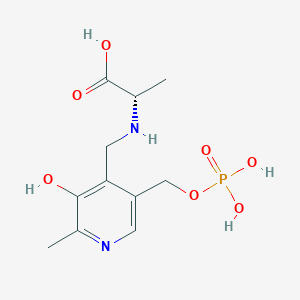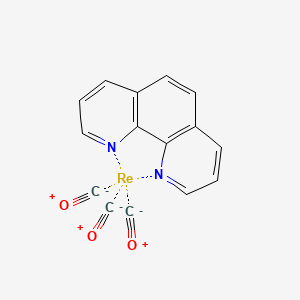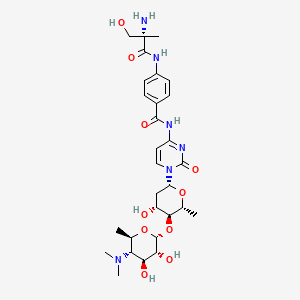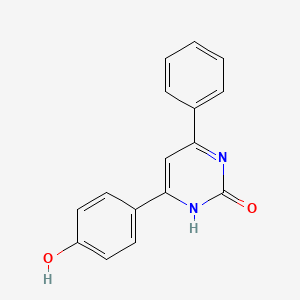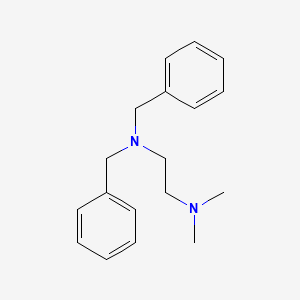
N,N-Dimethyl-N',N'-dibenzylethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diamine derivative 2 is a compound characterized by the presence of two amine groups attached to a central carbon chain. These compounds are significant in various fields due to their unique chemical properties and versatility in synthesis. They are often used as building blocks in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diamine derivative 2 typically involves the diamination of alkenes or the aminolysis of aziridines. For instance, the aminolysis of activated aziridines with aromatic amines under mild conditions can yield vicinal diamines with high selectivity . Another method involves the use of electrophilic nitrene sources and amine nucleophiles to achieve diamination of simple alkenes .
Industrial Production Methods: Industrial production of diamine derivatives often employs catalytic processes. For example, a cationic iron complex can catalyze the aminolysis of meso-N-aryl aziridines efficiently, producing valuable diamines in excellent yields . Additionally, the use of di-tert-butyldiaziridinone as a nitrogen source and a palladium catalyst allows for the efficient diamination of conjugated dienes and trienes .
Chemical Reactions Analysis
Types of Reactions: Diamine derivative 2 undergoes various chemical reactions, including:
Oxidation: This reaction can convert diamines into corresponding imines or nitriles.
Reduction: Diamines can be reduced to form amines or other reduced nitrogen-containing compounds.
Substitution: Diamines can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include imines, nitriles, amines, and substituted diamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diamine derivative 2 has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Diamine derivatives are used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of diamine derivative 2 involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors by forming stable complexes with them. The presence of amine groups allows for hydrogen bonding and electrostatic interactions with biological molecules, leading to the modulation of their activity .
Comparison with Similar Compounds
Diamine derivative 2 can be compared with other similar compounds such as:
1,2-Diamines: These compounds have two amine groups attached to adjacent carbon atoms and are commonly used in asymmetric catalysis.
1,3-Diamines: These compounds have amine groups separated by one carbon atom and are used as catalysts in Mannich reactions.
Vicinal Diamines: These compounds have amine groups on adjacent carbon atoms and are significant in the synthesis of biologically active molecules.
Uniqueness: Diamine derivative 2 is unique due to its specific structural configuration, which allows for diverse chemical reactivity and applications in various fields. Its ability to form stable complexes with metals and biological molecules makes it a valuable compound in both industrial and research settings.
Properties
CAS No. |
68156-59-2 |
|---|---|
Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
N',N'-dibenzyl-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-19(2)13-14-20(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 |
InChI Key |
XFOYZAKVZYMLET-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Key on ui other cas no. |
68156-59-2 |
Synonyms |
N,N-dimethyl-N',N'-dibenzylethylenediamine N,N-dimethyl-N',N'-dibenzylethylenediamine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


